2-(Piperazin-1-yl)thiazole

Description

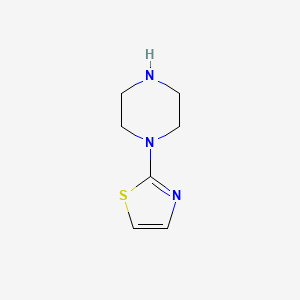

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFWIVTXNKRNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195101 | |

| Record name | 1-(Thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42270-37-1 | |

| Record name | 1-(2-Thiazolyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42270-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thiazol-2-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042270371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Piperazin-1-yl)thiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNH3UA8XDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Piperazin-1-yl)thiazole

Introduction

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, often yielding compounds with novel pharmacological profiles. The 2-(Piperazin-1-yl)thiazole core is a prime example of such a synergistic design. This scaffold marries the structural rigidity and diverse reactivity of the thiazole ring with the versatile and frequently bioactive piperazine moiety. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the antibacterial Sulfazole.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable pharmacophore.[1] Similarly, the piperazine ring is a ubiquitous feature in centrally active agents and other therapeutics, prized for its ability to modulate physicochemical properties like solubility and to serve as a linker to various functional groups.[3][4]

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and therapeutic applications of the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and experimental data to serve as a comprehensive resource for leveraging this versatile chemical entity.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(piperazin-1-yl)-1,3-thiazole, is the foundational structure for a vast library of derivatives.[5] Its core properties are summarized below, providing the essential baseline data for any research or development endeavor.

| Property | Value | Reference |

| CAS Number | 42270-37-1 | [5][6][7] |

| Molecular Formula | C₇H₁₁N₃S | [5] |

| Molecular Weight | 169.25 g/mol | [5] |

| IUPAC Name | 2-piperazin-1-yl-1,3-thiazole | [5] |

| Boiling Point | 96 °C (Predicted) | [6] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 8.40 ± 0.10 (Predicted) | [6] |

| XLogP3-AA | 0.8 | [5] |

| Canonical SMILES | C1CN(CCN1)C2=NC=CS2 | [7] |

These properties indicate a relatively polar molecule with a basic nitrogen in the piperazine ring (pKa ~8.4), which is often crucial for its mechanism of action and pharmacokinetic profile.

Spectroscopic and Structural Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While spectra for the parent compound are not readily published, its characteristic features can be inferred from the numerous derivatives reported in the literature.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the thiazole and piperazine rings. The two protons on the thiazole ring will appear as doublets in the aromatic region (~6.5-7.5 ppm). The piperazine protons typically appear as two multiplets or broad singlets in the range of ~3.0-4.0 ppm. The secondary amine (N-H) proton will appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon NMR would show two distinct signals for the thiazole CH carbons and a quaternary carbon linked to the piperazine nitrogen. The piperazine ring would exhibit two signals for its methylene (-CH₂) carbons. The chemical shifts for carbons in substituted derivatives are well-documented and provide a reliable reference for confirming structural modifications.[10][11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine in the piperazine ring (around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic protons, and characteristic C=N and C=C stretching frequencies from the thiazole ring (around 1600-1400 cm⁻¹).[10]

-

Mass Spectrometry: The molecular ion peak (M+) would be readily identifiable, confirming the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the piperazine ring or the bond connecting it to the thiazole moiety.

Synthesis of the this compound Scaffold

The most direct and widely employed method for synthesizing the this compound core is through the nucleophilic aromatic substitution (SₙAr) of a 2-halothiazole with piperazine. This reaction is efficient and benefits from the commercial availability of a wide range of starting materials.

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common procedures for SₙAr reactions involving heterocyclic amines.

-

Reaction Setup: To a solution of 2-bromothiazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add piperazine (1.2-2.0 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Causality: Piperazine is used in slight excess to drive the reaction to completion. The base is essential to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

-

Reaction Conditions: Heat the mixture under reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove any remaining salts and excess piperazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of the this compound scaffold lies in the high reactivity of the secondary amine on the piperazine ring. This site serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Common reactions for modifying the piperazine N-H group.

-

N-Acylation: The reaction with acyl chlorides or carboxylic acids (using coupling agents) is one of the most common modifications, yielding N-acylpiperazinyl thiazole derivatives. This reaction is fundamental to creating compounds like the COX-2 inhibitors and acetylcholinesterase inhibitors described in the literature.[8][12]

-

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This introduces diverse substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.[13]

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl groups to the piperazine nitrogen, though direct alkylation and acylation are more frequently reported.

-

Reactivity of the Thiazole Ring: The thiazole ring itself is relatively electron-rich and can undergo electrophilic substitution, typically at the C5 position. However, in the context of drug discovery, derivatization at the piperazine nitrogen is far more common due to its simplicity and the profound impact on pharmacological activity.[1]

The this compound Scaffold in Drug Discovery

The this compound scaffold is a "privileged structure," appearing in compounds targeting a wide range of biological systems. Its success stems from its ability to present functional groups in a well-defined spatial orientation while maintaining favorable drug-like properties.

Caption: Diverse therapeutic applications of the this compound scaffold.

-

Oncology: Derivatives have shown potent anticancer activity. For instance, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been developed as cytotoxic agents.[3] Other series have been designed as inhibitors of key kinases like VEGFR-2, which is critical in angiogenesis. The scaffold acts as a rigid core to correctly position pharmacophoric elements for kinase hinge-binding.

-

Central Nervous System (CNS) Disorders: This scaffold is prominent in the development of agents for neurodegenerative diseases. Thiazole-clubbed piperazine derivatives have been synthesized as potent, submicromolar inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes implicated in Alzheimer's disease.[8][14] The piperazine moiety often plays a role in crossing the blood-brain barrier and interacting with the peripheral anionic site of the enzyme.[14]

-

Infectious Diseases: The framework has been successfully employed to create agents against a variety of pathogens. Piperazine-tethered thiazole compounds have demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[11][15] Furthermore, derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis and broad-spectrum antimicrobial properties.[10][13]

-

Anti-Inflammatory Agents: By incorporating the this compound core into larger molecules, researchers have developed selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[12]

Conclusion

The this compound scaffold represents a powerful and versatile platform in modern drug discovery. Its straightforward synthesis, coupled with the highly tractable chemical handle of the piperazine secondary amine, provides an accessible entry point for extensive chemical modification. The proven success of this core in developing potent and selective modulators for a diverse array of biological targets—from kinases and cholinesterases to microbial enzymes—underscores its status as a privileged structure. For researchers and drug developers, this scaffold continues to offer fertile ground for the design of next-generation therapeutics to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.

References

-

Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. (Source: PubMed) [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (Source: MDPI) [Link]

-

Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. (Source: PubMed) [Link]

-

Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (Source: ResearchGate) [Link]

-

a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (Source: ResearchGate) [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (Source: PubMed) [Link]

-

Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. (Source: Taylor & Francis Online) [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (Source: PubMed Central) [Link]

-

1-(Thiazol-2-yl)piperazine. (Source: PubChem, National Center for Biotechnology Information) [Link]

-

Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (Source: PubMed) [Link]

-

Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (Source: Taylor & Francis Online) [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (Source: International Journal of Trend in Scientific Research and Development) [Link]

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (Source: ResearchGate) [Link]

-

A Review on Thiazole : It's Synthesis And Pharmaceutical significance. (Source: JETIR) [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (Source: Revue Roumaine de Chimie) [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. (Source: Royal Society of Chemistry) [Link]

-

1-(2-Thiazolyl)piperazine. (Source: CAS Common Chemistry) [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI) [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (Source: RSC Publishing) [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-Thiazolyl)piperazine | 42270-37-1 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. dpkmr.edu.in [dpkmr.edu.in]

- 11. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity [mdpi.com]

2-(Piperazin-1-yl)thiazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(Piperazin-1-yl)thiazole

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the strategic application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. Each section is grounded in first principles, explaining the causal logic behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow. The guide includes detailed, field-tested protocols, data interpretation tables, and visual workflows to provide a practical framework for the unambiguous structural confirmation of this and related heterocyclic scaffolds.

Introduction: The Significance of the Piperazine-Thiazole Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. The piperazine ring, a common pharmacophore, is known to improve aqueous solubility and oral bioavailability, while the thiazole ring is a versatile aromatic system present in numerous FDA-approved drugs.[1][2] The combination of these two heterocycles creates a molecule with significant potential for biological activity, including antimicrobial and anticancer applications.[3][4][5]

Given its importance, the unambiguous confirmation of its structure is a critical first step in any research or development program. The molecular structure of this compound is C₇H₁₁N₃S, with a molecular weight of 169.25 g/mol .[6][7] This guide will systematically walk through the analytical process required to confirm this structure, ensuring isomeric purity and correct connectivity.

The Analytical Workflow: A Strategy for Certainty

The elucidation of a novel or synthesized compound is not a linear process but an integrated system of cross-validating techniques. Each method provides a unique piece of the structural puzzle, and their combined data build a fortress of evidence around the proposed structure. Our approach begins with non-destructive, information-rich techniques and proceeds to confirmatory, and potentially destructive, methods.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Proof of Identity

Mass spectrometry provides two foundational pieces of evidence: the molecular weight and the fragmentation pattern, which offers initial clues about the molecule's substructures.

Expertise & Causality: Choosing the Right Ionization

For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the preferred method. It is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺, minimizing initial fragmentation and providing a clear reading of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is critical here, as it provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₇H₁₁N₃S).[8][9]

Data Presentation: Expected Mass Spectrometry Data

| Analysis Type | Expected Result | Information Gained |

| Low-Resolution MS (ESI+) | m/z = 170.1 | Confirmation of Molecular Weight ([M+H]⁺) |

| High-Resolution MS (ESI+) | m/z = 170.0752 | Molecular Formula Confirmation (Calculated for [C₇H₁₂N₃S]⁺: 170.0746) |

| Tandem MS (MS/MS) | See Fragmentation Diagram | Structural connectivity clues |

Trustworthiness: Fragmentation Analysis

By selecting the [M+H]⁺ ion (m/z 170.1) for collision-induced dissociation (CID), we can generate a predictable fragmentation pattern. The weakest bonds, particularly the C-N bond between the rings and bonds within the piperazine ring, are expected to cleave first. This pattern serves as a fingerprint for the molecule's core structure.[10]

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid ensures protonation for positive ion mode.

-

Instrument: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan spectrum from m/z 50-500 to identify the [M+H]⁺ ion.

-

MS2 Scan: Select the precursor ion (m/z 170.1) and apply collision energy (typically 10-40 eV, optimized empirically) to induce fragmentation. Record the resulting product ion spectrum.

NMR Spectroscopy: Mapping the Atomic Connectivity

NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. A suite of 1D and 2D experiments will be used to map out the complete proton and carbon skeleton and confirm how the thiazole and piperazine rings are connected.[11][12]

Data Presentation: Predicted NMR Chemical Shifts

The following table outlines the predicted chemical shifts (in ppm) in a solvent like DMSO-d₆. These predictions are based on the known electronic effects of the heterocyclic systems.[4][13]

| Atom Label | Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H-4' | ¹H | ~7.20 | d | ~3.6 | Thiazole proton adjacent to S |

| H-5' | ¹H | ~6.80 | d | ~3.6 | Thiazole proton adjacent to N |

| H-2, H-6 | ¹H | ~3.50 | t | ~5.0 | Piperazine CH₂, deshielded by thiazole |

| H-3, H-5 | ¹H | ~2.80 | t | ~5.0 | Piperazine CH₂, shielded |

| NH | ¹H | ~3.0-4.0 | br s | - | Exchangeable proton |

| C-2' | ¹³C | ~168 | - | - | Thiazole C attached to N and S |

| C-4' | ¹³C | ~138 | - | - | Thiazole CH |

| C-5' | ¹³C | ~108 | - | - | Thiazole CH |

| C-2, C-6 | ¹³C | ~50 | - | - | Piperazine CH₂, deshielded |

| C-3, C-5 | ¹³C | ~45 | - | - | Piperazine CH₂, shielded |

Trustworthiness: 2D NMR for Unambiguous Connectivity

While 1D spectra provide strong evidence, 2D NMR experiments are required for self-validation.

-

COSY (Correlation Spectroscopy): Will show correlation between the coupled thiazole protons (H-4' to H-5') and the coupled piperazine protons (H-2/6 to H-3/5), confirming the integrity of each ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Will map each proton directly to the carbon it is attached to (e.g., H-4' to C-4', H-2/6 to C-2/6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the connection between the rings. The definitive correlation will be a 2-bond coupling from the piperazine protons at H-2/6 to the thiazole carbon at C-2'. This single cross-peak proves the piperazine ring is attached at the C-2 position of the thiazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Thiazolyl)piperazine | 42270-37-1 [chemicalbook.com]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. article.sapub.org [article.sapub.org]

- 11. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

An In-Depth Technical Guide to 2-(Piperazin-1-yl)thiazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)thiazole (CAS Number 209733-13-1 for its hydrochloride salt), a heterocyclic compound of significant interest in medicinal chemistry. This document details the core chemical properties, a validated synthesis protocol, and in-depth characterization data for this molecule. Furthermore, it explores the pharmacological significance of the piperazine-thiazole scaffold, delving into its diverse biological activities, potential mechanisms of action, and important safety considerations. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this versatile chemical entity.

Introduction: The Significance of the Piperazine-Thiazole Scaffold

The fusion of a piperazine ring and a thiazole nucleus creates a privileged scaffold in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component of numerous clinically approved drugs, including the anticancer agent dasatinib and the antibiotic cefdinir.[1][2] Its ability to engage in various non-covalent interactions and its metabolic stability make it an attractive pharmacophore.

The piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms, is another cornerstone of drug design, found in a wide array of therapeutics targeting the central nervous system (CNS), inflammation, and infectious diseases.[3] Its basic nitrogens allow for salt formation, improving solubility and bioavailability, and provide a versatile handle for chemical modification to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.

The combination of these two pharmacophores in this compound results in a molecule with significant potential for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated promising activity in various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] This guide will provide a detailed exploration of the foundational molecule, this compound, to empower further research and development in this exciting area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below. It is important to note that the most commonly available form of this compound is its hydrochloride salt (CAS Number: 209733-13-1), which exhibits enhanced solubility in aqueous media compared to the free base.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| CAS Number | 42270-37-1 | 209733-13-1 | [6][7] |

| Molecular Formula | C₇H₁₁N₃S | C₇H₁₂ClN₃S | [6][7] |

| Molecular Weight | 169.25 g/mol | 205.71 g/mol | [6][7] |

| Appearance | Predicted: Off-white to yellow solid | White to off-white crystalline solid | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | Soluble in water, DMSO, Methanol | General Knowledge |

| pKa | Predicted: ~7.5-8.5 (piperazine amine), ~1-2 (thiazole nitrogen) | Not Applicable | General Knowledge |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the thiazole ring by piperazine. 2-Bromothiazole or 2-chlorothiazole are common starting materials for this transformation.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the thiazole ring nitrogen atom activates the C2 position towards nucleophilic attack. Piperazine, acting as the nucleophile, attacks the electron-deficient C2 carbon, leading to the formation of a Meisenheimer complex. The aromaticity of the thiazole ring is then restored by the expulsion of the halide leaving group.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 2-bromothiazole.

Materials:

-

2-Bromothiazole

-

Piperazine (anhydrous)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or 1,4-Dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromothiazole (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: Add piperazine (2.0-3.0 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. Alternatively, 1.1-1.2 equivalents of piperazine can be used in the presence of an external base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrobromide or inorganic salts) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Caption: General Synthetic Workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the thiazole and piperazine rings.

-

Thiazole Protons: Two doublets in the aromatic region, one for the proton at the C4 position and one for the proton at the C5 position.

-

Piperazine Protons: Two multiplets (or broad singlets at room temperature due to conformational exchange) in the aliphatic region, corresponding to the four protons adjacent to the thiazole ring and the four protons adjacent to the secondary amine.

-

NH Proton: A broad singlet for the proton on the secondary amine of the piperazine ring, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Thiazole Carbons: Three signals in the aromatic region, with the C2 carbon attached to the piperazine nitrogen appearing at a characteristic downfield shift.

-

Piperazine Carbons: Two signals in the aliphatic region for the non-equivalent methylene carbons of the piperazine ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry would be at m/z 170.07.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A medium to weak absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations in the region of 1500-1600 cm⁻¹.

Analytical Methodologies

For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer, such as formic acid or ammonium acetate) would be appropriate. Detection can be achieved using a UV detector, typically in the range of 230-280 nm.[8]

Pharmacological Significance and Biological Activities

The this compound scaffold is a versatile platform for the development of a wide range of biologically active compounds.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have been shown to inhibit various cancer cell lines, and their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to target kinases involved in cell proliferation and survival.[3]

Antimicrobial Activity

The thiazole ring is a well-known pharmacophore in antimicrobial agents. The incorporation of a piperazine moiety can enhance the antimicrobial spectrum and potency of these compounds. Derivatives of this compound have demonstrated activity against a range of bacteria and fungi.[4]

Central Nervous System (CNS) Activity

The piperazine ring is a common feature in many CNS-active drugs. The this compound scaffold has been explored for its potential to modulate various CNS targets, including receptors and enzymes. This has led to the discovery of compounds with potential applications in the treatment of neurological and psychiatric disorders.[5]

Caption: Diverse Biological Activities of the Scaffold.

Safety and Toxicology

While the this compound scaffold holds great therapeutic promise, it is essential to consider its potential toxicity. Both the piperazine and 2-aminothiazole moieties have been associated with certain toxicological concerns.

-

Piperazine-Related Toxicity: Piperazine and its derivatives have been reported to cause neurotoxic side effects in some cases.[4] Overdose or prolonged use can lead to symptoms such as dizziness, coordination problems, and in severe cases, seizures.

-

2-Aminothiazole as a Potential Toxicophore: The 2-aminothiazole ring system can be a structural alert for potential genotoxicity. Metabolic activation of the 2-amino group can lead to the formation of reactive intermediates that may interact with DNA.[9] Therefore, careful toxicological evaluation of any new derivative is crucial.

It is imperative that any research and development involving this compound and its derivatives include a thorough assessment of their safety profile, including in vitro and in vivo toxicity studies.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, makes it a compound of significant interest for drug discovery programs. This technical guide has provided a comprehensive overview of its synthesis, characterization, and pharmacological potential, with the aim of facilitating further research and innovation in this promising area of medicinal chemistry. As with any biologically active scaffold, a thorough understanding of its safety and toxicological profile is paramount for the successful development of new drug candidates.

References

-

Biosynce. (2025, December 25). Can piperazine be used in the synthesis of dyes? Biosynce Blog. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8037. [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2021). Archiv der Pharmazie, 354(1), e2000208. [Link]

-

PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2022). RSC Advances, 12(34), 21987-22003. [Link]

-

Shalai, Y., Savaryn, K., Ilkiv, M., Ostapiuk, Y., Mitina, N., Zaichenko, O., Budzyn, V., & Babsky, A. (2023). GENOTOXICITY AND ACUTE TOXICITY OF 2-AMINO-5-BENZYLTHIAZOLE IN COMPLEX WITH POLIMERIC NANOCARRIER IN ALLIUM BIOASSAY. Studia Biologica, 17(3), 75-84. [Link]

-

Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2018). Molecules, 23(11), 2779. [Link]

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2022). Molecules, 27(19), 6296. [Link]

-

Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. (1995). Journal of Medicinal Chemistry, 38(23), 4764-4771. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of the Iranian Chemical Society, 18(6), 1337-1362. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 82-109. [Link]

-

a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Biosynce. (2025, August 7). What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)? Biosynce Blog. [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2023). Journal of Analytical Science and Technology, 14(1), 1-13. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynce.com [biosynce.com]

- 8. 1-(2-Thiazolyl)piperazine, CasNo.42270-37-1 Yinghao Pharm Co.,Ltd. China (Mainland) [czyingsa.lookchem.com]

- 9. rsc.org [rsc.org]

Biological activity of 2-(piperazin-1-yl)thiazole scaffold

An In-Depth Technical Guide to the Biological Activity of the 2-(piperazin-1-yl)thiazole Scaffold

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The this compound core is a heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its structural features, combining the versatile thiazole ring with the frequently employed piperazine moiety, create a scaffold ripe for synthetic modification and biological exploration.[1][2] This unique combination has proven to be a "privileged structure," consistently appearing in compounds with a wide array of pharmacological activities.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the diverse biological activities associated with this scaffold, delving into the nuances of its anticancer, antimicrobial, and antipsychotic properties. We will explore the critical structure-activity relationships (SAR), elucidate known mechanisms of action, and provide actionable experimental protocols to empower further research and development in this exciting area.

Part 1: Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, operating through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death.

Unraveling the Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is intricately linked to the nature and position of substituents on both the thiazole and piperazine rings. Analysis of various synthesized compounds reveals several key trends:

-

Substitution on the Piperazine Ring: The introduction of various moieties on the distal nitrogen of the piperazine ring has a profound impact on cytotoxic activity.[3] For instance, the incorporation of aroyl groups has been shown to be particularly effective.[4] Hybrid molecules coupling the 2-(piperazin-1-yl)benzothiazole scaffold with a 1,3,4-oxadiazole-2-thiol pharmacophore have also displayed significant cytotoxicity.[5]

-

Substitution on the Thiazole Ring: Modifications to the thiazole ring, particularly at the 4- and 5-positions, are crucial for activity. The presence of a phenyl group at the 4-position of the thiazole ring is a common feature in many active compounds.[6][7] Furthermore, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activities.[3][8]

-

Linker Modifications: The nature of the linker connecting the thiazole and piperazine moieties can also influence activity. Acetamide linkers are frequently employed and have been shown to be effective.[3][8][9]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold exert their anticancer effects through multiple mechanisms:

-

Kinase Inhibition: A significant number of these compounds function as inhibitors of crucial protein kinases involved in cancer progression.

-

VEGFR-2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] For example, certain 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives have shown VEGFR-2 inhibitory activity comparable to the standard drug sorafenib.[7]

-

EGFR Inhibition: Some piperazine-based bis(thiazole) hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with IC50 values in the nanomolar range, comparable to erlotinib.[10][11]

-

-

Induction of Apoptosis and Cell Cycle Arrest: Many this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][10][11] This is often accompanied by cell cycle arrest at different phases, such as the G1 or S phase, preventing cancer cell proliferation.[3][7] For instance, certain benzothiazole-piperazine derivatives were found to cause apoptosis by arresting the cell cycle at the subG1 phase.[4]

Tabulated Cytotoxicity Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | 1.6 ± 0.8 | [3][8] |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives | T-47D (Breast) | 2.73 ± 0.16 | [6][7] |

| Piperazine-based bis(thiazole) hybrids | HCT-116 (Colon) | 0.0012 | [10][11] |

| Benzothiazole-piperazine derivatives (aroyl substituted) | HUH-7, MCF-7, HCT-116 | Active | [4] |

| 2-(piperazin-1-yl)benzothiazole/benzoxazole-1,3,4-oxadiazole-2-thiol hybrids | A431 (Skin), MCF-7 (Breast), A549 (Lung), HepG2 (Liver), HeLa (Cervical) | Displayed maximum cytotoxic activity | [5] |

Visualizing the Mechanism: VEGFR-2 Inhibition Pathway

Below is a conceptual diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a this compound derivative, leading to the suppression of angiogenesis.

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of a this compound derivative against a bacterial strain.

1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, inoculate a single colony of the test bacterium into a tube of sterile Mueller-Hinton Broth (MHB). b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, add 100 µL of MHB to all wells. b. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Antipsychotic Activity: Modulating Neurotransmitter Systems

The this compound scaffold has also been explored for its potential in developing novel antipsychotic drugs, particularly atypical antipsychotics. [12]These compounds aim to treat the symptoms of psychosis with a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.

Receptor Binding Profile and Atypicality

The antipsychotic activity of these compounds is primarily attributed to their interaction with dopamine and serotonin receptors in the brain. [12]

-

Dopamine D2 Receptor Affinity: Like all antipsychotics, these derivatives exhibit affinity for the dopamine D2 receptor.

-

Serotonin 5-HT2A Receptor Affinity: A key characteristic of atypical antipsychotics is a high affinity for the serotonin 5-HT2A receptor, often with a 5-HT2A/D2 affinity ratio greater than 1. [13]* Multi-receptor Targeting: Some derivatives, such as NRA0562, show affinities for a range of dopamine (D1, D2, D3, D4) and serotonin receptors, as well as adrenergic (α1) and histamine (H1) receptors. [14]This multi-receptor profile is thought to contribute to their atypical antipsychotic effects and a more favorable side-effect profile. [14]

A Case Study: NRA0562

NRA0562, or 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide, is a novel compound based on the this compound scaffold that has been investigated as a putative atypical antipsychotic. [14]

-

Receptor Affinities (Ki values in nM):

-

Dopamine D1: 7.09

-

Dopamine D2: 2.49

-

Dopamine D3: 3.48

-

Dopamine D4: 1.79

-

Serotonin 5-HT2A: 1.5

-

α1 Adrenoceptor: 0.56

-

-

In Vivo Activity: NRA0562 has been shown to inhibit methamphetamine-induced locomotor hyperactivity in rats at doses lower than those that induce catalepsy, a predictor of extrapyramidal side effects. [14]This separation of therapeutic effect and side-effect liability is a hallmark of atypical antipsychotics.

Visualizing the Mechanism: Dopamine and Serotonin Receptor Interaction

The following diagram depicts the dual action of an atypical antipsychotic on dopamine and serotonin pathways.

Caption: Dual blockade of dopamine D2 and serotonin 5-HT2A receptors.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a general outline for determining the binding affinity of a compound to a specific neurotransmitter receptor.

1. Membrane Preparation: a. Obtain cell lines stably expressing the human receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A). b. Culture the cells to a high density and harvest them. c. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. d. Resuspend the membrane pellet in an appropriate assay buffer.

2. Radioligand Binding Assay: a. In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound. b. To determine non-specific binding, include wells with a high concentration of a known non-labeled ligand. c. Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

3. Filtration and Scintillation Counting: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. b. Wash the filters with cold assay buffer. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent ability to interact with a wide range of biological targets has already led to the identification of potent anticancer, antimicrobial, and antipsychotic candidates. The continued exploration of the structure-activity relationships and mechanisms of action of derivatives based on this core will undoubtedly pave the way for the development of next-generation therapies for a multitude of diseases. This guide serves as a foundation for further investigation, providing the necessary technical insights and experimental frameworks to unlock the full potential of this remarkable chemical scaffold.

References

-

Yurttas, L., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(9), 1677. Available at: [Link]

-

Kim, H., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1277. Available at: [Link]

-

Wipf, P., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8051. Available at: [Link]

-

Giray, B., et al. (2019). Antimicrobial evaluation of Trisubstituted 2-piperazinyl Thiazoles. Acta Pharmaceutica Sciencia, 57(1). Available at: [Link]

-

Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. Available at: [Link]

-

Ono, M., et al. (2007). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Psychopharmacology, 191(3), 621-633. Available at: [Link]

-

Murty, M. S. R., & Nath, R. L. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. Available at: [Link]

-

Danielyan, A., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. Available at: [Link]

-

Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. Available at: [Link]

-

Kim, H., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1277. Available at: [Link]

-

Hassan, H. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 41, 116168. Available at: [Link]

-

Wu, J., et al. (2018). Design, synthesis and biological evaluation of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 143, 133-146. Available at: [Link]

-

Wu, J., et al. (2018). Design, synthesis and biological evaluation of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 143, 133-146. Available at: [Link]

-

Hassan, H. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 41, 116168. Available at: [Link]

-

Acar, Ç., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 1046-1054. Available at: [Link]

-

El-Metwaly, A. M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(35), 22695-22712. Available at: [Link]

-

Adole, V. A., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Molecular Structure, 1315, 138405. Available at: [Link]

-

Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Archiv der Pharmazie. Available at: [Link]

-

Al-Ostath, A. I., et al. (2025). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. In Piperazine Derivatives. IntechOpen. Available at: [Link]

-

Kashyap, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-623. Available at: [Link]

-

El-Metwaly, A. M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(35), 22695-22712. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of Piperazine Derivatives Containing Pyridinemethyl/Thiazolemethyl and Their Biological Activities. Chinese Journal of Organic Chemistry, 38(11), 3048-3054. Available at: [Link]

-

Stokbroekx, S., et al. (1992). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(21), 3994-4001. Available at: [Link]

-

Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-824. Available at: [Link]

-

Stoyanova, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5892. Available at: [Link]

-

Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4247. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7335. Available at: [Link]

-

Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. Available at: [Link]

-

Wikipedia. (2026). Antipsychotic. Available at: [Link]

-

Mind. (n.d.). List of antipsychotic drugs. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. Available at: [Link]

Sources

- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antipsychotic - Wikipedia [en.wikipedia.org]

- 13. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 2-(Piperazin-1-yl)thiazole Derivatives

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featured in numerous clinically approved drugs.[1] When coupled with a piperazine moiety, the resulting 2-(piperazin-1-yl)thiazole scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive framework for the in vitro screening of novel this compound derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and self-validating screening cascade. We will explore primary cytotoxicity screening, delve into mechanistic enzyme inhibition assays, and touch upon receptor binding studies, providing detailed, field-proven methodologies and the scientific rationale that underpins them.

Introduction: The Therapeutic Promise of the this compound Scaffold

The unique structural architecture of this compound derivatives imparts favorable physicochemical properties, such as improved solubility and the ability to form various salts, which are advantageous for drug development.[5] The piperazine ring, a common pharmacophore, often enhances the interaction of the molecule with biological targets.[4][6] The thiazole nucleus is essential for the biological activity of many compounds, and its combination with piperazine has led to the development of potent therapeutic agents.[6][7]

This guide will navigate the critical early stages of drug discovery, focusing on a logical progression of in vitro assays to identify and characterize promising lead compounds from a library of novel this compound derivatives.

Primary Screening: Assessing Cytotoxicity in Cancer Cell Lines

The initial step in evaluating the anticancer potential of a new chemical entity is to determine its cytotoxic effect on various cancer cell lines. This is typically achieved through colorimetric assays that measure metabolic activity as an indicator of cell viability.[1]

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used and well-established method for assessing cell viability.[8][9] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.

The XTT Assay: An Alternative with Soluble Formazan

The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.[10] This can reduce the variability and potential for error associated with the MTT assay.[12]

-

Reagent: XTT is used instead of MTT.

-

Formazan Product: The formazan product is water-soluble.

-

Procedure: No solubilization step is required. The absorbance of the colored formazan product is measured directly in the culture medium.[10]

Data Presentation: Cytotoxicity Screening Results

The results of the primary cytotoxicity screening should be summarized in a clear and concise table for easy comparison of the activities of the different derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | 15.2 |

| Derivative 2 | MCF-7 | 8.7 |

| Derivative 3 | MCF-7 | 22.5 |

| Derivative 1 | HepG2 | 25.1 |

| Derivative 2 | HepG2 | 12.3 |

| Derivative 3 | HepG2 | 35.8 |

| Doxorubicin | MCF-7 | 0.5 |

| Doxorubicin | HepG2 | 1.2 |

This is example data and does not reflect actual experimental results.

Secondary Screening: Elucidating the Mechanism of Action

Once promising cytotoxic compounds have been identified, the next step is to investigate their potential mechanism of action. Many anticancer drugs function by inhibiting specific enzymes or interacting with cellular receptors.[13]

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining whether a compound's cytotoxic effect is due to the modulation of a specific enzyme's activity.[14] These assays are essential for lead optimization and understanding the structure-activity relationship (SAR) of a series of compounds.[15]

Caption: General workflow for an enzyme inhibition screening cascade.

Many this compound derivatives have been investigated as kinase inhibitors. The following is a generalized protocol for a kinase inhibition assay.

-

Reagents:

-

Kinase enzyme (e.g., VEGFR-2, EGFR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

-

-

Procedure:

-

In a 96-well plate, add the kinase, the test compound (at various concentrations), and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction.

-

Add the detection reagent and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts directly with a specific cellular receptor.[16] These assays are particularly useful for identifying compounds that may act as agonists or antagonists of a receptor.[17]

In a competitive binding assay, the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[16] The amount of labeled ligand that is displaced by the test compound is measured, and this is used to determine the binding affinity of the test compound.[18]

-

Preparation:

-

Prepare cell membranes or purified receptors that express the target receptor.

-

Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).

-

Prepare serial dilutions of the this compound derivatives.

-

-

Binding Reaction:

-

In a 96-well filter plate, combine the receptor preparation, the labeled ligand, and the test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Filter the contents of the wells and wash to remove the unbound labeled ligand.

-

-

Detection:

-

Measure the amount of radioactivity or fluorescence remaining on the filter, which corresponds to the amount of labeled ligand bound to the receptor.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Antimicrobial Screening

Many thiazole derivatives exhibit significant antimicrobial activity.[19][20][21] Therefore, it is prudent to screen a library of this compound derivatives for their ability to inhibit the growth of various bacterial and fungal strains.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[22]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Screening Results

The MIC values for the tested compounds against various microbial strains should be presented in a table.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 16 | 32 | >64 |

| Derivative 2 | 4 | 8 | 16 |

| Derivative 3 | >64 | >64 | >64 |

| Ampicillin | 0.5 | 4 | NA |

| Fluconazole | NA | NA | 2 |

This is example data and does not reflect actual experimental results. NA = Not Applicable.

Conclusion and Future Directions

This technical guide has outlined a systematic and logical approach to the in vitro screening of novel this compound derivatives. By employing a cascade of assays, from primary cytotoxicity screening to more in-depth mechanistic studies, researchers can efficiently identify and characterize promising lead compounds for further development. The provided protocols and the rationale behind them are intended to serve as a robust foundation for drug discovery programs targeting this versatile chemical scaffold. Future work should focus on lead optimization, in vivo efficacy studies, and a comprehensive evaluation of the pharmacokinetic and toxicological profiles of the most promising candidates.

References

- Benchchem. Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide.

- BioAssay Systems. Enzyme Inhibitor Screening Services.

- Measurlabs. XTT Assay for Medical Device Cytotoxicity Assessment.

- Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.

- Biobide. What is an Inhibition Assay?

- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.

- Biocompare. Inhibitor Screening Kits.

- Creative Enzymes. High-Throughput Inhibitor Assays and Screening.

- Benchchem. In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.

- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- PubMed. In vitro receptor binding assays: general methods and considerations.

- IR@RGCB. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents.

- DORAS | DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.

- Abcam. MTT assay protocol.

- NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.

- PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- PMC - NIH. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

- Semantic Scholar. Research Article Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.